

Crystal Structure of Dinitrosopentamethylenetetramine Remains Elusive in Public Databases

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Compound of Interest

Compound Name: Dinitrosopentamethylenetetramine

Cat. No.: B087232

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A comprehensive search for the crystal structure of **Dinitrosopentamethylenetetramine** (DPT), a compound of interest for researchers in materials science and drug development, has yielded no publicly available crystallographic data. Despite extensive queries of major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no definitive structural analysis detailing unit cell parameters, space group, or atomic coordinates could be located.

Dinitrosopentamethylenetetramine, with the chemical formula $C_5H_{10}N_6O_2$, is a bicyclic dinitrosamine derivative of hexamethylenetetramine. It is recognized for its applications as a chemical blowing agent in the production of polymers and elastomers. A detailed understanding of its three-dimensional structure is crucial for elucidating structure-property relationships, which could inform the development of new materials and potentially, its consideration in pharmaceutical research.

While general chemical and physical properties of DPT are documented in various chemical databases, the specific spatial arrangement of its atoms in the solid state, which can only be determined through techniques like single-crystal X-ray diffraction, remains uncharacterized in the public domain.

The synthesis of DPT is typically achieved through the nitrosation of hexamethylenetetramine. However, without access to its crystal structure, a complete understanding of its solid-state behavior, including polymorphism and intermolecular interactions, is incomplete.

Given the absence of the core crystallographic data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols for structure determination, or visualizations of its crystal packing.

Researchers and scientists interested in the crystal structure of **Dinitrosopentamethylenetetramine** may need to undertake its crystallization and subsequent X-ray diffraction analysis as a novel research endeavor. Such a study would be a valuable contribution to the chemical and materials science literature.

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